1-(2-bromophenyl)-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govclockss.orgnih.gov This structural motif is not merely a synthetic curiosity but a privileged scaffold in medicinal chemistry, owing to its remarkable versatility and broad spectrum of biological activities. acs.orgresearchgate.net Pyrazole derivatives have been extensively investigated and are integral components in a variety of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.comrsc.orgmdpi.com The stability of the pyrazole ring, coupled with its capacity to engage in various chemical transformations, makes it an attractive framework for the development of novel molecular entities. nih.gov
The introduction of an amino group to the pyrazole ring, forming an aminopyrazole, further enhances the chemical and biological diversity of this scaffold. mdpi.com Aminopyrazoles serve as versatile building blocks in organic synthesis and are key pharmacophores in numerous biologically active molecules. The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—significantly influences the compound's physicochemical properties and its interaction with biological targets. mdpi.com This functionalization allows for the formation of various derivatives with tailored biological profiles, making aminopyrazoles a focal point in the quest for new therapeutic agents.
Contextualizing 1-(2-bromophenyl)-1H-pyrazol-4-amine within Pyrazole Derivatives
This compound belongs to the family of N-aryl-4-aminopyrazoles. Its structure is characterized by a pyrazole ring with a 2-bromophenyl group attached to one of the nitrogen atoms and an amino group at the 4-position. The presence of the 2-bromophenyl substituent is significant, as the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. The ortho-position of the bromine atom on the phenyl ring can also induce specific conformational preferences that may influence its biological activity.
While extensive research has been conducted on the broader class of pyrazole derivatives, specific studies focusing solely on this compound are limited in the public domain. However, its structural motifs suggest its potential as an intermediate in the synthesis of more elaborate compounds with potential applications in medicinal chemistry and materials science.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.09 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C(=C1)N2C=C(C=N2)N)Br |
| InChI | InChI=1S/C9H8BrN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2 |
Data sourced from PubChem. uni.lu
Research Directions and Scope for this compound Studies
Given the established importance of the aminopyrazole scaffold, several research directions can be envisaged for this compound.
Synthetic Applications: A primary area of investigation would be its utility as a synthetic intermediate. The amino group can be readily functionalized to introduce a wide array of substituents, leading to the generation of diverse chemical libraries. The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of different aryl, alkyl, or amino groups. This would allow for the systematic exploration of the structure-activity relationships of its derivatives.
Medicinal Chemistry: The aminopyrazole core is a known pharmacophore in many kinase inhibitors. Therefore, derivatives of this compound could be designed and synthesized as potential inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. The 2-bromophenyl moiety could be strategically modified to enhance binding affinity and selectivity for specific kinase targets.
Materials Science: Pyrazole-containing compounds have also found applications in materials science, for instance, as ligands in coordination chemistry or as components of organic light-emitting diodes (OLEDs). The specific electronic and structural features of this compound and its derivatives could be explored for the development of novel functional materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVEUYKTGXLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Bromophenyl 1h Pyrazol 4 Amine and Its Congeners
Historical and Modern Approaches to Pyrazole (B372694) Ring Construction
The formation of the pyrazole ring is the foundational step in the synthesis of 1-(2-bromophenyl)-1H-pyrazol-4-amine. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to contemporary catalytic and multicomponent strategies.
Cyclocondensation Reactions for Pyrazole Formation
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. dergipark.org.tr In the context of synthesizing the target molecule, this would involve the reaction of (2-bromophenyl)hydrazine with a suitable three-carbon building block.
A plausible and efficient route involves a two-step sequence starting from the formation of a 4-nitropyrazole intermediate. This can be achieved by the reaction of a nitrated 1,3-dicarbonyl equivalent with (2-bromophenyl)hydrazine. The subsequent reduction of the nitro group to an amine provides the desired 4-amino functionality. For instance, the reaction of nitromalondialdehyde or a similar synthon with (2-bromophenyl)hydrazine would yield 1-(2-bromophenyl)-4-nitropyrazole, which can then be reduced to this compound using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Another classical approach is the Knorr pyrazole synthesis, which typically involves the reaction of a β-ketoester with a hydrazine. To obtain a 4-amino pyrazole directly, a β-ketonitrile could be a more suitable starting material, which upon reaction with (2-bromophenyl)hydrazine, can lead to a 5-aminopyrazole isomer. To achieve the desired 4-amino substitution pattern, a different functionalized three-carbon synthon would be necessary, one that facilitates the introduction of the amino group or a precursor at the central carbon.
Multicomponent Reaction Protocols for Pyrazole Derivatives
Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single synthetic operation. tandfonline.com For the synthesis of highly substituted pyrazoles, MCRs provide a significant advantage in terms of efficiency and atom economy.
A relevant MCR for the synthesis of 4-aminopyrazole derivatives is the Thorpe-Ziegler reaction. This involves the intramolecular cyclization of a dinitrile. A plausible MCR to access a precursor for this compound could involve the reaction of (2-bromophenyl)hydrazine, an aldehyde, and malononitrile (B47326). researchgate.net This would typically lead to a 5-aminopyrazole-4-carbonitrile derivative. While not directly yielding the target molecule, this highlights the power of MCRs in rapidly assembling complex pyrazole structures which can be further modified. To obtain the 4-amino isomer, a different combination of starting materials would be required, potentially involving a pre-functionalized hydrazine or a unique three-carbon component.
The general principle of MCRs in pyrazole synthesis often involves the in situ formation of a reactive intermediate, which then undergoes cyclization. For example, the reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile can lead to complex pyranopyrazole systems, demonstrating the versatility of this approach in generating diverse heterocyclic scaffolds. nih.gov
Transition Metal-Catalyzed Approaches in Pyrazole Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. These methods often involve C-H activation or cross-coupling reactions to construct or functionalize the pyrazole ring.
While less common for the initial ring formation, transition metal catalysis is highly relevant for the introduction of the N-aryl group. Palladium- and copper-catalyzed N-arylation reactions are powerful tools for forming the C-N bond between the pyrazole nitrogen and the 2-bromophenyl group. acs.org In a convergent synthesis, one could envision the N-arylation of a pre-formed 4-aminopyrazole or a protected version thereof with 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, have been shown to be effective for the N-arylation of various azoles, including pyrazoles, with aryl halides. acs.org
The table below summarizes some of the key synthetic strategies for pyrazole ring formation.
| Synthetic Strategy | Key Reactants | Typical Product Type | Relevance to Target Compound |
| Cyclocondensation | 1,3-Dicarbonyl/equivalent + Hydrazine | Substituted Pyrazole | High, using (2-bromophenyl)hydrazine. |
| Multicomponent Reaction | Hydrazine + Aldehyde + Active Methylene Compound | Highly substituted Pyrazole | High, potential for rapid assembly. |
| Transition Metal-Catalysis | Pre-formed Pyrazole + Aryl Halide | N-Aryl Pyrazole | High, for introduction of the 2-bromophenyl group. |
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this often translates to the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the use of reusable catalysts. tandfonline.com
Many multicomponent reactions for pyrazole synthesis can be performed under green conditions. For example, the four-component synthesis of pyranopyrazoles has been successfully carried out in water, which serves as a green solvent. nih.gov Similarly, the use of ultrasound or microwave irradiation can often accelerate reactions, reduce energy consumption, and improve yields, aligning with green chemistry principles. The one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions further exemplifies this trend. jmcs.org.mx
Introduction and Functionalization of Halogenated Phenyl Moieties in Pyrazole Systems
The introduction of the 2-bromophenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with (2-bromophenyl)hydrazine in a cyclocondensation reaction or by N-arylation of a pre-formed pyrazole ring.
Specific Considerations for ortho-Bromophenyl Substitution
The presence of a bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic considerations. Steric hindrance from the bulky bromine atom can influence the rate and feasibility of N-arylation reactions. In transition metal-catalyzed cross-coupling reactions, the choice of ligand for the metal catalyst can be crucial in overcoming this steric barrier. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands in palladium-catalyzed N-arylation can facilitate the coupling of sterically hindered aryl halides.
Similarly, in cyclocondensation reactions with (2-bromophenyl)hydrazine, the ortho-bromo group might influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds. However, literature on the N-arylation of azoles suggests that ortho-substituted aryl halides are generally tolerated in copper-catalyzed reactions, indicating that the synthesis of 1-(2-bromophenyl)pyrazoles is feasible. acs.org
Amination Reactions at the Pyrazole C-4 Position
The introduction of an amino group at the C-4 position of the pyrazole ring is a critical step in synthesizing 4-aminopyrazole derivatives. Several strategies have been developed, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.
Transition-Metal-Catalyzed C-N Coupling:
Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C4-amino bond. nih.gov These reactions typically involve the coupling of a 4-halopyrazole with an amine.
Palladium Catalysis: Studies have shown that Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) is an effective catalyst for the C-N coupling of 4-bromo-1-tritylpyrazole with aryl or alkylamines that lack a β-hydrogen. nih.gov The choice of ligand is crucial, with tBuDavePhos being particularly effective. The reactivity of the 4-halopyrazole substrate follows the order: bromo > iodo > chloro. nih.gov For instance, the reaction of 4-bromo-1-tritylpyrazole with N-methylaniline using Pd(dba)₂ and tBuDavePhos at 90 °C resulted in a 60% yield of the desired 4-aminated product. nih.gov
Copper Catalysis: Copper(I) iodide (CuI) has proven to be a complementary catalyst, especially for coupling 4-halopyrazoles with alkylamines that possess a β-hydrogen. nih.govresearchgate.net While palladium catalysts show low reactivity with these substrates, CuI-mediated reactions proceed effectively. nih.gov This highlights the complementary nature of the two catalytic systems, where palladium is more suitable for aromatic or bulky amines lacking β-hydrogens, and copper is favorable for alkylamines with β-hydrogens. researchgate.net
Reductive Amination:
An alternative approach involves the reduction of a nitroso group at the C-4 position. A protecting-group-free synthesis for 3-aryl-substituted 4-aminopyrazoles has been demonstrated, which proceeds via a 4-nitrosopyrazole intermediate. thieme-connect.comthieme-connect.com This intermediate is generated from the condensation of a 1,3-dielectrophile with hydrazine. The subsequent reduction of the nitroso group is efficiently achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a copper catalyst, affording the 4-aminopyrazole. thieme-connect.com
Other Methods:
The Thorpe-Ziegler cyclization of intermediates derived from enaminonitriles also provides a route to 4-aminopyrazole derivatives. mdpi.com This method involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization involving the cyano group. mdpi.com
| Method | Catalyst/Reagent | Substrate | Amine Partner | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed C-N Coupling | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Aryl or bulky alkylamines (no β-H) | Good yields; 4-bromo substrate is most effective. | nih.gov |
| Copper-Catalyzed C-N Coupling | CuI | 4-Iodo-1H-1-tritylpyrazole | Alkylamines (with β-H) | Complementary to Pd-catalysis; effective for substrates where Pd fails. | nih.govresearchgate.net |
| Nitroso Group Reduction | NaBH₄ / CuCl | 4-Nitrosopyrazole | N/A (Reduction) | Protecting-group-free synthesis from acetophenones. | thieme-connect.comthieme-connect.com |
| Thorpe-Ziegler Cyclization | Base (e.g., Triethylamine) | Enaminonitrile derivatives | N/A (Intramolecular) | Builds the 4-aminopyrazole ring system from acyclic precursors. | mdpi.com |
Regiochemical Control and Stereochemical Aspects in Synthesizing this compound Analogs
Achieving the specific 1,4-disubstituted pattern of this compound requires precise control over the regioselectivity of the synthetic steps. This includes both the formation of the pyrazole ring and the subsequent introduction of substituents.
Regioselectivity in Pyrazole Ring Formation:
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for constructing the pyrazole core. chim.it When an unsymmetrical hydrazine, such as (2-bromophenyl)hydrazine, is used, the reaction can potentially lead to two regioisomeric products. The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both reactants. For instance, the reaction of (2-bromophenyl)hydrazine with a precursor like 2-(aminomethylene)-3-oxobutanenitrile would need to be controlled to ensure the formation of the desired N-1 arylated isomer.
Modern methods offer improved regiochemical control. For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) provide a robust route to 1,4-disubstituted pyrazoles. acs.org Similarly, 1,3-dipolar cycloadditions between tosylhydrazones and nitroalkenes have been developed for the regioselective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org
Regioselective N-Arylation and C-4 Functionalization:
An alternative strategy involves the functionalization of a pre-formed pyrazole ring. This requires distinct steps for N-1 arylation and C-4 amination, with regioselectivity being paramount.
N-Arylation: The introduction of the 2-bromophenyl group at the N-1 position can be achieved through transition-metal-catalyzed N-arylation of a pyrazole. Palladium-catalyzed coupling of pyrazole derivatives with aryl triflates using specialized ligands like tBuBrettPhos has been shown to provide N-arylpyrazoles in very good yields. organic-chemistry.org Copper-catalyzed methods, using copper powder and a ligand such as L-(-)-Quebrachitol, are also effective for the N-arylation of nitrogen-containing heterocycles with aryl halides, including unactivated aryl chlorides. organic-chemistry.org
C-4 Functionalization: Once the N-1 position is substituted, the C-4 position can be functionalized. If starting with 1-(2-bromophenyl)-1H-pyrazole, direct amination is challenging. A more common approach is to start with a 4-halo-1-(2-bromophenyl)-1H-pyrazole and then perform one of the C-4 amination reactions described in section 2.3.
Stereochemical Aspects:
For the achiral target compound this compound, stereochemistry is not a primary concern. However, in the synthesis of chiral analogs, stereochemical control becomes critical. For example, the enantioselective amination of 4-substituted pyrazolones using organocatalysts can furnish 4-amino-5-pyrazolones with high enantioselectivity. nih.gov Similarly, the synthesis of analogs with chiral centers on side chains would require asymmetric synthetic methods to control the stereochemical outcome.
Post-Synthetic Derivatization of this compound
The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a diverse library of analogs. The primary functional handles for derivatization are the 4-amino group and the 2-bromophenyl moiety.
Reactions at the 4-Amino Group:
The primary amino group at the C-4 position is a versatile nucleophile. It can readily undergo a variety of transformations:
Amide Formation: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or catalysts such as 4-(dimethylamino)pyridine (DMAP). nih.gov
Condensation Reactions: The aminopyrazole can act as a binucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. For example, reaction with β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org
Reactions at the 2-Bromophenyl Group:
The bromine atom on the phenyl ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters can be used to form a new carbon-carbon bond, introducing various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. acs.org
Buchwald-Hartwig Amination: A second amination reaction can be performed at the bromo position to introduce another amino group, leading to di-amino substituted derivatives.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can be used to install alkynyl moieties.
| Functional Group | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| 4-Amino Group | Acylation / Amide Formation | Carboxylic acids + DCC/DMAP; Acid chlorides | Pyrazole-4-carboxamides | nih.gov |
| 4-Amino Group | Condensation | β-Diketones, β-Ketoesters | Fused Pyrazolo[3,4-b]pyridines | nih.govbeilstein-journals.org |
| 2-Bromophenyl Group | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | 2-Aryl/Alkylphenyl substituted pyrazoles | acs.org |
| 2-Bromophenyl Group | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2-Aminophenyl substituted pyrazoles | (General Methodology) |
| 2-Bromophenyl Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2-Alkynylphenyl substituted pyrazoles | (General Methodology) |
Theoretical and Computational Chemistry Studies on 1 2 Bromophenyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), are employed to optimize molecular geometry and predict various parameters. researchgate.netnih.govjcsp.org.pk These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the ground state molecule. researchgate.net
In a molecule like 1-(2-bromophenyl)-1H-pyrazol-4-amine, DFT would be used to determine the precise arrangement of the pyrazole and bromophenyl rings relative to each other. Studies on similar compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal significant twists between the pyrazole and the attached phenyl rings. nih.gov For the title compound, one would expect a non-planar conformation, with specific dihedral angles defining the spatial relationship between the pyrazole core and the 2-bromophenyl substituent. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated through these quantum chemical calculations. nih.gov Theoretical investigations on related N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamides have shown that DFT is effective in computing a range of molecular descriptors that correlate with biological activity. nih.gov
Table 1: Representative Theoretical Geometric Parameters for Substituted Pyrazole Rings based on DFT Calculations
| Parameter | Typical Value Range | Description |
|---|---|---|
| N1-N2 Bond Length | 1.34 - 1.38 Å | The bond connecting the two nitrogen atoms in the pyrazole ring. |
| C3-N2 Bond Length | 1.32 - 1.36 Å | The carbon-nitrogen bond adjacent to the N-phenyl substituent. |
| C4-C5 Bond Length | 1.38 - 1.42 Å | The carbon-carbon bond within the five-membered ring. |
| N1-C5 Bond Length | 1.35 - 1.39 Å | The second nitrogen-carbon bond completing the pyrazole ring. |
Note: The values are generalized from DFT studies on various substituted pyrazole derivatives and serve as an estimation for this compound.
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Characteristics
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. unar.ac.idyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. unar.ac.iduomphysics.net A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for properties like charge transfer. jcsp.org.pk
For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating groups, while the LUMO is typically found on electron-accepting parts of the molecule. unar.ac.id In this compound, the HOMO would likely be distributed across the pyrazole ring and the electron-donating amine group at the C4 position. The LUMO might be centered on the pyrazole ring and the attached bromophenyl ring. nih.govunar.ac.id The energy gap (ΔE) influences the intramolecular charge transfer (ICT) characteristics. A lower energy gap facilitates the transfer of an electron from the HOMO to the LUMO upon excitation, a process fundamental to many optical and electronic phenomena. jcsp.org.pk DFT calculations on related pyrazole-thiophene amides show energy gaps in the range of 4.30 to 5.07 eV. researchgate.net
Table 2: Calculated Frontier Orbital Energies and Gaps for Structurally Related Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-thiophene-based amide derivative | -6.65 | -2.35 | 4.30 | researchgate.net |
| 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | - | - | - | nih.gov |
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a computational method used to study charge delocalization, hyper-conjugative interactions, and the nature of bonding within a molecule. nih.gov It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For pyrazole derivatives, NBO analysis helps to quantify the stability arising from intramolecular charge transfer events. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuomphysics.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions indicate positive potential, representing electron-deficient areas (electrophilic sites). nih.gov
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the nitrogen of the C4-amine group, due to their lone pairs of electrons. researchgate.net These sites would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and the hydrogen atoms on the aromatic rings, indicating these are the most likely sites for nucleophilic attack. researchgate.netnih.gov MEP analysis on a related pyrazoline showed a negative region over the carbonyl group and positive regions over the aromatic rings, guiding the understanding of intermolecular interactions. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict these properties by calculating the first hyperpolarizability (β₀), a measure of the NLO response. nih.gov
Pyrazole derivatives have been investigated for their NLO potential. unar.ac.idnih.gov The presence of both electron-donating (like an amine group) and electron-accepting groups connected through a π-conjugated system can lead to a large β₀ value. For this compound, the amine group at the C4 position acts as a donor, and the pyrazole and bromophenyl rings form the conjugated system. The intramolecular charge transfer from the amine donor to the aromatic system is key to its potential NLO properties. Theoretical studies on other pyrazoles have shown that their hyperpolarizability values can be significantly larger than that of the standard NLO material, urea, suggesting they are promising candidates for NLO applications. nih.gov
Table 3: Calculated First Hyperpolarizability (β₀) for NLO-active Pyrazole Derivatives
| Compound | β₀ (x 10⁻³⁰ esu) | Comparison to Urea | Reference |
|---|---|---|---|
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative M1 | 5.21 | > Urea | nih.gov |
In Silico Screening and Molecular Docking Simulations for Target Interaction (General Pyrazole Scaffolds)
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govglobalresearchonline.net In silico techniques like molecular docking are widely used to screen pyrazole derivatives and predict their binding affinity to various biological targets, such as enzymes and receptors. nih.govnih.gov These simulations help in understanding the potential mechanism of action and in designing new, more potent drugs. nih.govijnrd.org
Conformational Analysis and Tautomerism Studies
The biological activity and physical properties of pyrazole derivatives are heavily influenced by their three-dimensional conformation and the potential for tautomerism. nih.gov Conformational analysis of this compound would focus on the rotation around the single bond connecting the pyrazole and bromophenyl rings. As seen in crystal structures of similar compounds, there is typically a significant dihedral angle between the planes of the two rings, leading to a twisted, non-planar conformation. nih.gov
Tautomerism is a key feature of pyrazole chemistry, particularly for pyrazoles with a hydrogen atom on a ring nitrogen. globalresearchonline.netnih.govbeilstein-journals.org For N-unsubstituted aminopyrazoles, annular prototropic tautomerism can occur, where the proton on the ring nitrogen can migrate to the other ring nitrogen. nih.gov However, in this compound, the N1 position is substituted, which prevents this common form of annular tautomerism. Instead, one might consider amino-imino tautomerism involving the C4-amine group. The amine tautomer (this compound) is generally much more stable than the imine tautomer (1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-4-imine). The relative stability of tautomers is highly dependent on factors like the nature of substituents and the solvent environment. researchgate.net Experimental and theoretical studies on related systems consistently show that the amine form is predominantly favored. beilstein-journals.orgfu-berlin.de
Reactivity and Chemical Transformations of 1 2 Bromophenyl 1h Pyrazol 4 Amine
Reactions at the Primary Amine Functionality (e.g., Acylation, Alkylation, Diazotization)
The primary amine group at the C4 position of the pyrazole (B372694) ring is a key site for various chemical modifications.
Acylation: The primary amine can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-(2-bromophenyl)-1H-pyrazol-4-yl)acetamide. These acylation reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or for directing subsequent reactions.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the alkylating agent.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -F) onto the pyrazole ring.
Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the N-phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex molecules with diverse functionalities.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. For example, coupling 1-(2-bromophenyl)-1H-pyrazol-4-amine with phenylboronic acid would yield 1-(biphenyl-2-yl)-1H-pyrazol-4-amine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 1-(biphenyl-2-yl)-1H-pyrazol-4-amine |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 1-(2-(thiophen-2-yl)phenyl)-1H-pyrazol-4-amine |
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. For instance, reacting this compound with styrene would produce 1-(2-styrylphenyl)-1H-pyrazol-4-amine.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Styrene | Pd(OAc)₂ | 1-(2-styrylphenyl)-1H-pyrazol-4-amine |
| This compound | Ethyl acrylate | Pd(PPh₃)₄ | Ethyl 3-(2-(4-amino-1H-pyrazol-1-yl)phenyl)acrylate |
Sonogashira Coupling: The Sonogashira coupling reaction involves the palladium-catalyzed reaction of the aryl bromide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly efficient for the formation of arylalkynes. For example, coupling this compound with phenylacetylene would yield 1-(2-(phenylethynyl)phenyl)-1H-pyrazol-4-amine.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | 1-(2-(phenylethynyl)phenyl)-1H-pyrazol-4-amine |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | 1-(2-((trimethylsilyl)ethynyl)phenyl)-1H-pyrazol-4-amine |
Annulation and Ring-Forming Reactions to Construct Fused Heterocycles
The aminopyrazole core of this compound is a valuable precursor for the synthesis of various fused heterocyclic systems through annulation and ring-forming reactions. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are structurally analogous to purines and exhibit a wide range of biological activities, including anticancer properties. The synthesis of these compounds often starts from aminopyrazole derivatives. One common approach involves the cyclocondensation of the aminopyrazole with a suitable three-carbon synthon. For example, reaction with ethyl cyanoacetate followed by cyclization can lead to the formation of a pyrazolo[3,4-d]pyrimidinone ring system.
Another method involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, condensation with diethyl malonate in the presence of a base, followed by cyclization, can afford the corresponding pyrazolo[3,4-d]pyrimidine-4,6-dione.
Pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocycles with notable biological activities, particularly as protein kinase inhibitors. The synthesis of these systems from aminopyrazoles typically involves reaction with a β-dicarbonyl compound or a related synthon. For instance, the condensation of this compound with a 1,3-diketone like acetylacetone in the presence of an acid catalyst would lead to the formation of a 2,4-dimethyl-7-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine.
The regioselectivity of these cyclization reactions is an important consideration, as different isomers can potentially be formed. The reaction conditions, including the choice of solvent and catalyst, can influence the outcome of the reaction. researchgate.net
Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring
The pyrazole ring in this compound is an aromatic system and can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Electrophilic Substitution: The pyrazole ring is generally considered to be electron-rich and thus susceptible to electrophilic attack. The directing effect of the substituents plays a crucial role in determining the position of substitution. The amino group at C4 is a strong activating group and would be expected to direct incoming electrophiles to the C5 position. However, the N-phenyl group at the N1 position can also influence the regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would likely yield the 5-nitro derivative.
Nucleophilic Substitution: While less common than electrophilic substitution on electron-rich pyrazoles, nucleophilic substitution can occur, particularly if the ring is substituted with strong electron-withdrawing groups. In the case of this compound, direct nucleophilic substitution on the pyrazole ring is less likely. However, if the amino group is converted to a good leaving group (e.g., via diazotization), nucleophilic substitution at the C4 position becomes feasible.
Pharmacophoric Potential and Medicinal Chemistry Aspects of Pyrazole 4 Amine Frameworks
Pyrazole (B372694) as a Privileged Pharmacophore in Contemporary Drug Discovery
The pyrazole ring is widely recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets with high affinity, thus exhibiting a wide range of pharmacological effects. nih.govias.ac.in This versatility has made the pyrazole scaffold a focal point in the design and development of novel therapeutic agents. globalresearchonline.net The number of approved drugs containing a pyrazole nucleus has seen a significant increase, underscoring its importance in drug discovery. ontosight.ai
The success of the pyrazole core can be attributed to several key features:
Structural Versatility : The pyrazole ring can be readily substituted at multiple positions (N1, C3, C4, and C5), allowing for fine-tuning of its steric, electronic, and lipophilic properties to optimize interactions with specific biological targets. ias.ac.in
Metabolic Stability : The aromatic nature of the pyrazole ring often imparts a high degree of metabolic stability, a desirable property for drug candidates. nih.gov
Hydrogen Bonding Capability : The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of enzymes and receptors. globalresearchonline.net
A multitude of pyrazole derivatives are in various stages of preclinical and clinical development for treating a wide array of diseases. ontosight.ai The broad spectrum of activities associated with this scaffold includes anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic properties. nih.govglobalresearchonline.net This has solidified the pyrazole's status as a fundamental building block in the medicinal chemist's toolkit. mdpi.com
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety This table is interactive. You can sort the columns by clicking on the headers.
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 Inhibitor |
| Axitinib | Renal Cell Carcinoma | VEGF Receptor Kinase Inhibitor |
| Ibrutinib | B-cell Cancers | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The biological activity of pyrazole-4-amine derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the N1-phenyl rings. Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.
For the 1-phenyl-1H-pyrazol-4-amine core, SAR investigations have revealed several key trends:
N1-Substituent : The substituent on the nitrogen at position 1 is critical for orienting the molecule within a binding pocket. A phenyl ring at this position, as in the title compound, is common in many kinase inhibitors, where it often occupies a hydrophobic region of the ATP-binding site. nih.gov The substitution pattern on this phenyl ring dramatically affects activity.
C3- and C5-Substituents : Modifications at the C3 and C5 positions of the pyrazole ring can modulate potency and selectivity. For example, in the development of Meprin α inhibitors, variations at these positions led to significant changes in inhibitory activity. nih.gov Introducing small alkyl or aryl groups can enhance van der Waals interactions with the target protein.
C4-Substituent : The amino group at the C4 position is a key pharmacophoric feature. It often acts as a crucial hydrogen bond donor, anchoring the ligand to the target enzyme. nih.gov Modifications of this amine, for instance by acylation, can be used to probe for additional binding interactions or to alter physicochemical properties like solubility.
Rational Design Strategies for Optimizing Pyrazole-4-amine Derivatives
The optimization of pyrazole-4-amine derivatives into potent and selective drug candidates relies on several rational design strategies that leverage structural biology and computational chemistry.
Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a target protein is known, SBDD becomes a powerful tool. X-ray crystallography of inhibitors bound to their target, such as aminopyrazole inhibitors with JNK3, reveals the precise binding mode and key interactions. nih.govresearchgate.net This information allows medicinal chemists to design new analogs with modifications that are predicted to improve binding affinity or selectivity. For example, observing an unoccupied pocket near the N1-phenyl ring could prompt the addition of a substituent to fill that space and gain additional binding energy.
Scaffold Hopping : This strategy involves replacing the central pyrazole core with a different heterocyclic system while maintaining the original pharmacophoric groups in the correct spatial orientation. This can lead to compounds with novel intellectual property, improved properties, or different selectivity profiles. The pyrazole core itself has been identified through scaffold hopping approaches to rigidify more flexible lead compounds. nih.gov
Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead compound. A halogen-enriched fragment library, for instance, could identify a bromophenyl fragment that binds in a key pocket, which can then be elaborated by adding a pyrazole-4-amine moiety to pick up additional interactions. frontiersin.org
Computational Modeling : Molecular docking studies are used to predict how different pyrazole-4-amine analogs will bind to a target protein. These simulations can help prioritize which compounds to synthesize, saving time and resources. Furthermore, calculations of properties like electrostatic potential can help in designing molecules that can form specific interactions, such as halogen bonds. nih.gov
Role of Bromine and Amino Substituents in Modulating Biological Activity
In the compound 1-(2-bromophenyl)-1H-pyrazol-4-amine, the bromine atom and the 4-amino group are not mere decorations; they are critical functional groups that profoundly influence the molecule's biological profile.
Role of the Bromine Substituent: The introduction of a halogen, such as bromine, onto the N1-phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's properties. ump.edu.pl
Electronic Effects : Bromine is an electron-withdrawing group, which alters the electron density of the phenyl ring. ontosight.ai This can influence the pKa of the molecule and its ability to participate in π-stacking or other electronic interactions with the target protein.
Lipophilicity and Permeability : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. researchgate.net
Halogen Bonding : Perhaps most significantly in modern drug design, bromine can act as a halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between the electropositive region on the outer surface of the halogen (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or nitrogen atom) on the protein. nih.gov This interaction can significantly enhance binding affinity and selectivity, and it is increasingly being exploited in the rational design of potent inhibitors. researchgate.net
Steric Influence : The position of the bromine atom (ortho, in this case) dictates the preferred conformation of the phenyl ring relative to the pyrazole core, which can be crucial for fitting into a specific binding site and avoiding steric clashes. nih.gov
Role of the 4-Amino Substituent: The amino group at the C4 position of the pyrazole ring is a key pharmacophore that is essential for the biological activity of many pyrazole-based inhibitors. nih.gov
Hydrogen Bonding : The -NH2 group is an excellent hydrogen bond donor. It frequently forms one or more critical hydrogen bonds with amino acid residues in the "hinge region" of kinase ATP-binding sites, a common interaction motif for this class of inhibitors. mdpi.com This interaction serves as a vital anchor point for the inhibitor.
Vector for Further Substitution : The amino group provides a synthetic handle for further derivatization. It can be acylated or otherwise modified to introduce new functional groups that can probe for additional interactions within the binding site, potentially leading to increased potency or an altered selectivity profile. nih.gov
Scaffold for Selectivity : The aminopyrazole scaffold has proven to be a privileged structure for achieving selectivity among different protein kinases. The specific position of the amino group—whether at C3, C4, or C5—dramatically influences the inhibitor's selectivity profile. nih.govresearchgate.net For example, 4-aminopyrazoles have been developed as potent and selective inhibitors of specific kinases like JNK3. nih.gov
Development of Pyrazole-Based Ligands and Inhibitors (General Enzyme Classes)
The versatile pyrazole scaffold has been successfully employed to develop potent and selective inhibitors for a wide range of enzyme classes, addressing numerous therapeutic areas. The pyrazole-4-amine framework, in particular, is a common feature in many of these inhibitors.
Protein Kinases : This is arguably the most significant target class for pyrazole-based inhibitors. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. researchgate.net Pyrazole derivatives have been developed to inhibit numerous kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), c-Jun N-terminal Kinase (JNK), and Bruton's Tyrosine Kinase (BTK). mdpi.comnih.govnih.gov The pyrazole core often serves as a scaffold to position substituents that interact with the hinge region, the DFG motif, and other key areas of the kinase ATP-binding site.
Cyclooxygenases (COX) : Pyrazole is the central scaffold in celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The design of these inhibitors leverages the structural differences between the COX-1 and COX-2 active sites to achieve selectivity, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Phosphodiesterases (PDEs) : Sildenafil contains a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine) and acts as a potent inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, it prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.
Other Enzymes : The applicability of the pyrazole scaffold extends to many other enzyme families. Derivatives have been designed as inhibitors of monoamine oxidase (MAO) for the treatment of depression, carbonic anhydrase for indications like glaucoma, and bacterial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) for the development of novel antibiotics.
Table 2: Pyrazole-Based Inhibitors and Their Target Enzyme Classes This table is interactive. You can sort the columns by clicking on the headers.
| Enzyme Class | Example Target(s) | Therapeutic Application | Representative Compound Type |
|---|---|---|---|
| Protein Kinases | JAK1/2, BTK, CDK14, JNK3 | Cancer, Autoimmune Disorders | Aminopyrazoles, Pyrazolopyrimidines |
| Cyclooxygenases | COX-2 | Inflammation, Pain | Diarylpyrazoles |
| Phosphodiesterases | PDE5 | Erectile Dysfunction | Fused Pyrazoles (Pyrazolopyrimidines) |
| Monoamine Oxidases | MAO-A, MAO-B | Depression, Neurodegenerative Diseases | Substituted Pyrazolines |
| Carbonic Anhydrases | CA I, CA II | Glaucoma, Diuretics | Pyrazole Sulfonamides |
| Bacterial Enzymes | DapE | Antibacterial | Pyrazole Thioethers |
| Meprins | Meprin α, Meprin β | Inflammation, Fibrosis | 3,4,5-Substituted Pyrazoles |
Advanced Applications and Future Research Directions
Exploration of 1-(2-bromophenyl)-1H-pyrazol-4-amine in Functional Materials
The pyrazole (B372694) scaffold is a versatile building block in materials science, known for its applications in organic electronics and coordination chemistry. The unique combination of an electron-rich pyrazole ring, a halogenated phenyl group, and a nucleophilic amine in this compound suggests its potential utility in novel functional materials.
Pyrazole derivatives have been investigated as electron-transport layers in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability. The nitrogen atoms in the pyrazole ring can act as ligands for transition metals, forming stable complexes. For instance, highly conjugated pyrazole derivatives have been proposed as potential hole-transporting materials in photoelectric devices like solar cells. mdpi.com The 2-bromophenyl group in the target compound offers a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the synthesis of complex polymers or supramolecular structures. vulcanchem.com These modifications could tune the electronic and photophysical properties of the resulting materials for specific applications in organic electronics. vulcanchem.com
Potential as Fluorescent Probes and Chemical Sensors
Pyrazole derivatives are prominent in the development of fluorescent chemosensors due to their excellent photophysical properties, synthetic versatility, and strong chelating abilities with various ions and molecules. rsc.orgnih.goveurekaselect.com The this compound structure incorporates key features for a fluorescent probe: a heteroaromatic core capable of fluorescence and donor atoms (amine and pyrazole nitrogens) that can act as binding sites for analytes.
The fluorescence of such probes often operates on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Twisted Intramolecular Charge Transfer (TICT). nih.govnih.gov Upon binding to a target analyte (e.g., a metal cation), these processes can be modulated, leading to a "turn-on" or "turn-off" fluorescent response. For example, simple pyrazole-based sensors have been developed to selectively detect biologically important cations like Zn²⁺, Cd²⁺, and Fe³⁺ with high sensitivity. nih.gov The presence of the amine group on the pyrazole ring can enhance its binding affinity and selectivity. Given these precedents, this compound is a promising candidate for development into a selective fluorescent probe for environmental or biological monitoring. rsc.orgsemanticscholar.org
| Pyrazole-Based Sensor | Target Analyte | Sensing Mechanism | Key Feature/Response | Reference |
|---|---|---|---|---|
| Coumarin–Pyrazole Dye | Cr³⁺ | Chelation | Absorbance maximum at 446 nm in DMSO. | rsc.org |
| Pyrazoline Derivative | Cd²⁺/Zn²⁺ | Chelation-induced fluorescence enhancement | Higher fluorescence with Cd²⁺ over Zn²⁺. | nih.gov |
| Pyrazole Derivative 8 | Zn²⁺ | Blocks Photoinduced Electron Transfer (PET) | ~20-fold fluorescence increase at 480 nm. | nih.gov |
| Pyrazole Derivative 9 | Fe³⁺ | Chelation | 30-fold fluorescence increase at 465 nm. | nih.gov |
| Pyrazolo[4,3-b]pyridine Probe | BF₃ | Intramolecular Charge Transfer (ICT) | Quantum yield increases from 35% to 65%. | nih.gov |
Emerging Synthetic Methodologies and Sustainable Chemistry for Pyrazole Derivatives
Traditional methods for synthesizing pyrazoles often require harsh conditions and hazardous solvents. researchgate.net Modern organic synthesis is increasingly focused on "green chemistry" principles, emphasizing the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts. researchgate.nettandfonline.com These emerging methodologies are directly applicable to the synthesis of this compound and its derivatives.
Key green strategies for pyrazole synthesis include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netnih.gov For instance, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives was completed in 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield via conventional heating. nih.gov
Aqueous Media and Green Solvents: Using water as a solvent eliminates the need for volatile and often toxic organic solvents. thieme-connect.comthieme-connect.com Multicomponent reactions in aqueous media are highly valued for their efficiency and environmental benefits. researchgate.net
Solvent-Free Conditions: Reactions conducted by grinding reagents together, sometimes with a catalytic amount of an ionic salt like tetrabutylammonium (B224687) bromide (TBAB), represent a highly sustainable approach by eliminating solvents entirely. tandfonline.comresearchgate.net
Heterogeneous and Recyclable Catalysts: The use of catalysts like nano-ZnO, CeO₂/SiO₂, or magnetic nano-[CoFe₂O₄] allows for easy separation and reuse, minimizing waste and cost. researchgate.netthieme-connect.commdpi.com
These sustainable methods offer efficient and environmentally responsible pathways to produce a wide array of functionalized pyrazoles. thieme-connect.comresearchgate.net
| Green Synthesis Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction time, improved yield. | Synthesis of pyrano[2,3-c]pyrazoles. | nih.gov |
| Ultrasound-Assisted Synthesis | Energy efficient, mild conditions, high yield. | Synthesis of pyranopyrazoles in aqueous media. | researchgate.netnih.gov |
| Solvent-Free Grinding | Eliminates organic solvents, environmentally friendly. | Synthesis of pyrazole derivatives using TBAB or Ag/La-ZnO catalyst. | tandfonline.comresearchgate.net |
| Aqueous Synthesis | Uses water as a benign solvent, safe. | One-pot synthesis using catalysts like CTAB. | thieme-connect.com |
| Heterogeneous Catalysis | Catalyst is easily recovered and reused. | Use of nano-ZnO for 1,3,5-substituted pyrazoles. | mdpi.com |
Integration of Computational and Experimental Approaches in Pyrazole Design
The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of new pyrazole derivatives. nih.govresearchgate.net Techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies provide invaluable insights into the molecular properties and potential applications of compounds like this compound before they are synthesized. medicalresearchjournal.orghilarispublisher.com
Density Functional Theory (DFT): DFT calculations are used to determine molecular geometries, electronic structures, and properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. bohrium.com The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity and can help predict its photophysical properties, which is crucial for designing fluorescent probes or electronic materials. hilarispublisher.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. medicalresearchjournal.orghilarispublisher.com It is extensively used in drug discovery to estimate the binding affinity and interaction modes of potential inhibitors, guiding the design of more potent and selective compounds. rsc.org
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medicalresearchjournal.org This allows for the prediction of the activity of new, unsynthesized molecules, streamlining the drug development process.
By applying these computational tools to this compound, researchers can predict its reactivity, electronic properties, and potential as a ligand for biological targets, thereby guiding experimental efforts in a more targeted and efficient manner. nih.gov
| Computational Method | Application in Pyrazole Research | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | HOMO-LUMO gap, reactivity, stability, IR frequencies. | hilarispublisher.com |
| Molecular Docking | Predicting binding modes to biological targets. | Binding affinity, interaction types (H-bonds, π-π stacking). | medicalresearchjournal.orgrsc.org |
| QSAR | Modeling the relationship between structure and activity. | Predicting the biological activity of novel compounds. | medicalresearchjournal.org |
| Theoretical Modeling | Studying reaction mechanisms and regioselectivity. | Kinetic favorability of reaction pathways. | nih.gov |
Future Perspectives and Unexplored Avenues for this compound Research
The compound this compound represents a largely untapped resource with significant potential across multiple scientific disciplines. While its direct applications have yet to be explored, the rich chemistry of its constituent parts points toward several promising research avenues.
Key Unexplored Areas:
Medicinal Chemistry: The aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive molecules. nih.govnih.gov Future research could involve synthesizing a library of derivatives based on this core structure and screening them for various biological activities, such as kinase inhibition (e.g., FGFR), antimicrobial, or anti-inflammatory effects. nih.govglobalresearchonline.net
Agrochemicals: Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern of this compound could be investigated for novel agrochemical properties.
Advanced Materials: As discussed, the compound's potential in organic electronics is significant. Systematic studies could focus on synthesizing oligomers or polymers via the bromo-substituent to create materials with tailored semiconducting or photoluminescent properties.
Catalysis: The pyrazole ring is an effective coordinating ligand for transition metals. nih.gov Complexes formed with this compound could be explored for catalytic activity in various organic transformations.
Further Functionalization: The amine and bromo groups are versatile synthetic handles. The amine allows for the formation of amides, imines, or pyrazolopyrimidines, while the bromo group enables a wide range of palladium-catalyzed cross-coupling reactions, opening the door to immense structural diversity and molecular complexity. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-bromophenyl)-1H-pyrazol-4-amine, and how can regioselectivity challenges be addressed?
- Methodology : Microwave-assisted synthesis (e.g., using aryl halides and pyrazole precursors under controlled heating) improves yield and reduces side reactions. Regioselectivity is achieved via steric/electronic directing groups or transition-metal catalysis (e.g., Ullmann coupling for aryl bromides) .
- Data Validation : Monitor intermediates via TLC and NMR to confirm regiochemical outcomes. Compare with reported analogs (e.g., 1-(4-bromophenyl) derivatives) to validate structural assignments .
Q. How should purity and structural fidelity be assessed post-synthesis?
- Analytical Techniques : Use HPLC (≥95% purity threshold) combined with / NMR for functional group verification. Mass spectrometry (HRMS) confirms molecular weight .
- Advanced Validation : Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguities in substituent positioning, particularly for bromophenyl groups .
Q. What safety protocols are critical during synthesis and handling?
- Precautions : Store under inert gas (argon) to prevent decomposition. Use explosion-proof equipment for reactions involving volatile solvents (e.g., dichloroethane) .
- PPE : Wear nitrile gloves, respiratory protection, and fire-retardant lab coats due to flammability and toxicity risks (H315/H319 hazards) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Troubleshooting : Compare assay conditions (e.g., cell lines, receptor subtypes). For example, GPCR activity discrepancies may arise from differential coupling to G proteins vs. β-arrestin pathways .
- Statistical Rigor : Replicate dose-response curves with independent batches of the compound to rule out batch-specific impurities .
Q. What are best practices for crystallographic structure determination of bromophenyl-pyrazole derivatives?
- Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Address disorder in bromophenyl rings via PART instructions and anisotropic displacement parameters .
- Validation : Cross-check with PLATON/ADDSYM to detect missed symmetry and validate hydrogen bonding networks .
Q. How can computational modeling complement experimental data for structure-activity relationships (SAR)?
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes at targets like cannabinoid receptors. Validate against crystallographic data for related 1,5-diarylpyrazole analogs .
- Electrostatic Mapping : Use DFT calculations (e.g., Gaussian) to analyze bromine’s electron-withdrawing effects on pyrazole ring reactivity .
Q. How can polymorphism risks be mitigated during crystallization?
- Screening : Test solvents of varying polarity (e.g., DMSO vs. hexane) and cooling rates. Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .
- Additive Screening : Introduce templating agents (e.g., polymers) to direct crystal packing, as demonstrated for structurally similar pyrazole-amine derivatives .
Contradiction Analysis
Q. How to address conflicting reports on bromophenyl-pyrazole solubility in polar solvents?
- Contextual Factors : Solubility varies with pH (amine protonation) and counterion choice (e.g., HCl salts vs. free bases). Re-evaluate under standardized conditions (e.g., PBS buffer at pH 7.4) .
- Experimental Replication : Use lyophilization to prepare consistent amorphous/crystalline forms for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
